molecular formula C19H28N2O2 B3017984 (E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate CAS No. 1353990-96-1

(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate

Cat. No.: B3017984
CAS No.: 1353990-96-1
M. Wt: 316.4 g/mol
InChI Key: VCJLQCBCXPIHIL-UHFFFAOYSA-N
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Description

(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a phenylbutenyl side chain, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperazine-1-carboxylate and 4-phenylbut-3-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution.

    Reaction Mechanism: The nucleophilic piperazine attacks the electrophilic carbon of the 4-phenylbut-3-en-1-yl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylbutenyl side chain can be oxidized to form corresponding alcohols or ketones.

    Reduction: The double bond in the phenylbutenyl side chain can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperazine ring in the presence of a base.

Major Products

    Oxidation: Formation of phenylbutanone or phenylbutanol derivatives.

    Reduction: Formation of saturated piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

(E)-tert-Butyl 4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate has several scientific research applications:

Properties

CAS No.

1353990-96-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-(4-phenylbut-3-enyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-15-13-20(14-16-21)12-8-7-11-17-9-5-4-6-10-17/h4-7,9-11H,8,12-16H2,1-3H3

InChI Key

VCJLQCBCXPIHIL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC=CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC=CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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